molecular formula C18H20BrN3O2 B2850415 3-{[1-(3-Bromobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine CAS No. 2380032-44-8

3-{[1-(3-Bromobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine

Cat. No.: B2850415
CAS No.: 2380032-44-8
M. Wt: 390.281
InChI Key: PRILGCLUXYQTEG-UHFFFAOYSA-N
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Description

3-{[1-(3-Bromobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a piperidine ring, and a pyridazine moiety, making it a unique structure for studying chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3-Bromobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine typically involves multi-step organic reactions. The process begins with the bromination of phenyl compounds, followed by the formation of the piperidine ring through cyclization reactions. The final step involves the introduction of the pyridazine moiety via nucleophilic substitution reactions. Common reagents used in these reactions include bromine, piperidine, and pyridazine derivatives, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3-Bromobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

3-{[1-(3-Bromobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(3-Bromobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Another compound with a similar structure but different functional groups.

    (3-Chlorophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone: A closely related compound with a chlorine atom instead of bromine.

Uniqueness

3-{[1-(3-Bromobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

(3-bromophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2/c1-13-5-6-17(21-20-13)24-12-14-7-9-22(10-8-14)18(23)15-3-2-4-16(19)11-15/h2-6,11,14H,7-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRILGCLUXYQTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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